2-(Octan-4-yl)-3,3'-bithiophene
Description
Properties
Molecular Formula |
C16H22S2 |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2-octan-4-yl-3-thiophen-3-ylthiophene |
InChI |
InChI=1S/C16H22S2/c1-3-5-7-13(6-4-2)16-15(9-11-18-16)14-8-10-17-12-14/h8-13H,3-7H2,1-2H3 |
InChI Key |
SONVOUWQXKYAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C1=C(C=CS1)C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of the 3,3'-Bithiophene (B186561) Core
The formation of the 3,3'-bithiophene core is a critical step that leverages several powerful C-C bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Cross-Coupling Approaches (e.g., Stille, Suzuki, Kumada)
Transition-metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for constructing the biaryl linkage in 3,3'-bithiophenes. acs.org These reactions involve the coupling of a thiophene-based organometallic reagent with a halogenated thiophene (B33073) derivative in the presence of a palladium or nickel catalyst. wikipedia.org
Stille Coupling: This reaction pairs an organotin compound (e.g., 3-(tributylstannyl)thiophene) with a halothiophene (e.g., 3-bromothiophene). wikipedia.orgacs.org It is widely used due to the stability of organostannanes to air and moisture. wikipedia.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a popular and often preferred method due to the low toxicity and environmental impact of the boron-based reagents. rsc.org It involves the coupling of a thiophene boronic acid or ester with a halothiophene. researchgate.netgre.ac.uk The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. researchgate.netrsc.org
Kumada Coupling: As one of the earliest developed cross-coupling methods, the Kumada coupling utilizes a Grignard reagent (e.g., 3-thienylmagnesium bromide) and couples it with an organic halide. organic-chemistry.org This reaction is often catalyzed by nickel or palladium complexes. researchgate.net While economical, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. organic-chemistry.org The Kumada coupling has proven effective for the industrial-scale synthesis of polythiophenes.
Interactive Table 1: Comparison of Cross-Coupling Reactions for Bithiophene Synthesis
| Coupling Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Key Advantages | Key Disadvantages |
| Stille Coupling | Organostannane (R-SnBu₃) | Aryl Halide/Triflate | Pd(PPh₃)₄, Pd₂(dba)₃ harvard.edursc.org | Tolerant to many functional groups; stable reagents. wikipedia.org | Toxicity of tin byproducts; purification challenges. harvard.edu |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Aryl Halide/Triflate | Pd(OAc)₂, PdCl₂(PPh₃)₂ rsc.orgacs.org | Low toxicity of boron reagents; stable reagents. rsc.org | Base sensitivity; potential for protodeboronation. |
| Kumada Coupling | Grignard Reagent (R-MgBr) | Aryl Halide | Ni(dppf)Cl₂, Pd(OAc)₂/XPhos chemicalforums.com | High reactivity; low-cost Grignard reagents. organic-chemistry.org | Limited functional group tolerance; requires inert conditions. organic-chemistry.orgchemicalforums.com |
Oxidative Coupling Techniques
Oxidative coupling provides a direct route to link two thiophene rings without the need for pre-functionalized starting materials. These reactions typically employ a chemical oxidant or electrochemical methods to facilitate the C-C bond formation. nih.gov A common approach involves the use of reagents like iron(III) chloride (FeCl₃) or hypervalent iodine compounds. acs.org For instance, 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) in the presence of a strong acid can promote the intermolecular 3,3'-coupling of certain thiophene derivatives. rsc.org The mechanism is believed to proceed through the formation of a radical cation intermediate. rsc.org While this method can be efficient, controlling the regioselectivity to exclusively form the 3,3'-isomer over other possibilities (like 2,3' or 2,2') can be a significant challenge, often resulting in mixtures of products. catalysis.ru
Thiophene Ring-Closure Protocols
An alternative strategy, known as the "ring closure" approach, constructs one of the thiophene rings in the final step of the synthesis. nih.gov This contrasts with coupling methods that join two pre-existing thiophene rings. The Gewald reaction is a prominent example, involving the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile, followed by the addition of elemental sulfur to form a 2-aminothiophene. sciforum.netresearchgate.net Similarly, the Fiesselmann thiophene synthesis provides another route where a pre-assembled chain is cyclized to form the thiophene ring. acs.org While powerful for creating highly substituted thiophenes, these methods require more complex starting materials to generate the unsubstituted 3,3'-bithiophene core. acs.orgnih.gov
Introduction of the Octan-4-yl Substituent
Once the 3,3'-bithiophene core is available, the octan-4-yl group must be introduced regioselectively at the 2-position of one of the thiophene rings.
Regioselective Alkylation Strategies
Direct alkylation of 3,3'-bithiophene using a Friedel-Crafts-type reaction with an octan-4-yl halide would likely suffer from poor regioselectivity and potential rearrangements of the secondary alkyl carbocation. A more controlled and regioselective approach involves the metalation of the bithiophene core.
The protons at the 2- and 5-positions of thiophene are the most acidic. wikipedia.org Therefore, treatment of 3,3'-bithiophene with a strong base like n-butyllithium (n-BuLi) would preferentially deprotonate the 2- or 2'-position, generating a lithiated intermediate. This powerful nucleophile can then react with a suitable electrophile. For the introduction of the octan-4-yl group, a reaction with 4-bromooctane (B1583688) could be envisioned. However, the reaction of a secondary halide with a highly reactive organolithium species can lead to side reactions, such as elimination.
A more reliable method would involve reacting the 2-lithio-3,3'-bithiophene intermediate with a ketone, such as octan-4-one. nih.gov This addition reaction would form a tertiary alcohol precursor.
Interactive Table 2: Plausible Regioselective Alkylation Pathway
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1. Metalation | 3,3'-Bithiophene, n-BuLi, THF, low temp. | 2-Lithio-3,3'-bithiophene | Generates a potent nucleophile at the desired 2-position. wikipedia.org |
| 2. Electrophilic Attack | Octan-4-one, added to the lithiated species | 1-(3,3'-Bithiophen-2-yl)octan-4-ol | Forms the carbon skeleton of the substituent via C-C bond formation. |
| 3. Reduction | H₂, Pd/C or other reduction methods | 2-(Octan-4-yl)-3,3'-bithiophene | Removes the hydroxyl group to yield the final alkyl substituent. |
Functional Group Interconversion Pathways
The final step in the sequence described above—the conversion of the tertiary alcohol to the desired alkyl group—is a key functional group interconversion. This deoxygenation can be accomplished through several methods. One common pathway is a two-step procedure involving dehydration of the alcohol to form an alkene, followed by catalytic hydrogenation. Alternatively, direct reduction of the tertiary alcohol can be achieved under specific conditions, for instance, through ionic hydrogenation using a reagent system like triethylsilane and a strong acid. The choice of method depends on the stability of the bithiophene core to the reaction conditions.
This modular strategy, separating the synthesis of the bithiophene core from the introduction of the substituent, allows for a controlled and versatile approach to producing this compound and related derivatives.
Purification and Isolation Techniques for High-Purity Monomers
The purity of the this compound monomer is critical for the synthesis of high-performance conjugated polymers. Trace impurities can act as chain terminators or introduce defects into the polymer backbone, thereby compromising the material's electronic and optical properties. Therefore, rigorous purification and isolation techniques are employed to achieve high-purity monomers. A multi-step purification process is typically necessary, often combining column chromatography and recrystallization. sciforum.netgoogle.com
Column Chromatography:
The initial purification of the crude product obtained from the synthesis is generally performed using column chromatography. This technique separates the desired compound from unreacted starting materials, catalyst residues, and by-products based on their differential adsorption to a stationary phase. For non-polar compounds like this compound, silica (B1680970) gel is a common stationary phase, and a non-polar eluent, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane, is used.
The progress of the separation is monitored by thin-layer chromatography (TLC). Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane or Hexane/Dichloromethane gradient |
| Detection | UV light (254 nm) |
Recrystallization:
Following column chromatography, recrystallization is often employed to further enhance the purity of the monomer. sciforum.net This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.
For this compound, a low-boiling point alcohol such as methanol (B129727) or ethanol (B145695) can be an effective solvent for recrystallization. sciforum.net The purified solid from chromatography is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, leading to the formation of high-purity crystals of the product, while the impurities remain dissolved in the mother liquor. The crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The effectiveness of the purification process is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis to confirm the structure and purity of the final product.
| Purification Step | Typical Purity | Contaminants Removed |
| Crude Product | 70-85% | Unreacted precursors, catalyst, by-products |
| After Column Chromatography | >98% | Most by-products and unreacted materials |
| After Recrystallization | >99.5% | Minor isomers and structurally similar impurities |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of 2-(Octan-4-yl)-3,3'-bithiophene by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the proton and carbon environments within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bithiophene core and the aliphatic protons of the octan-4-yl substituent. The chemical shifts of the thiophene (B33073) protons are influenced by their position relative to the sulfur atoms and the inter-ring bond. Protons on substituted thiophene rings typically resonate in the range of δ 6.5-8.0 ppm. The protons of the octan-4-yl group will appear in the upfield region of the spectrum, generally between δ 0.8-2.5 ppm. The methine proton at the point of attachment to the thiophene ring (C4 of the octyl group) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The aromatic carbons of the bithiophene core are expected to resonate in the δ 120-145 ppm region. The presence of the electron-donating alkyl group will cause a slight upfield shift for the carbon atom to which it is attached. The aliphatic carbons of the octan-4-yl chain will appear in the upfield region, typically between δ 10-40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene Protons | 6.5 - 8.0 | 120 - 145 |
| Octan-4-yl (CH) | 2.0 - 2.5 | 35 - 45 |
| Octan-4-yl (CH₂) | 1.2 - 1.8 | 20 - 35 |
| Octan-4-yl (CH₃) | 0.8 - 1.0 | 10 - 15 |
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. Key vibrational modes for this compound would include:
C-H stretching (aromatic): These vibrations are typically observed around 3100-3000 cm⁻¹.
C-H stretching (aliphatic): The octan-4-yl group will exhibit strong C-H stretching vibrations in the 2960-2850 cm⁻¹ region.
C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the thiophene rings are expected in the 1600-1450 cm⁻¹ range.
C-S stretching: The characteristic stretching vibration of the carbon-sulfur bond in the thiophene rings typically appears in the 850-600 cm⁻¹ region.
Table 2: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 850 - 600 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated bithiophene system. Substituted bithiophenes typically exhibit strong absorption in the UV region due to π-π* transitions. The presence of the alkyl substituent may cause a slight red shift (bathochromic shift) in the absorption maximum (λ_max) compared to the unsubstituted 3,3'-bithiophene (B186561). The λ_max for similar alkyl-substituted bithiophenes is often observed in the range of 250-300 nm. mdpi.com
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λ_max (nm) |
|---|---|
| π-π* | 250 - 300 |
Advanced Structural Determination
For a more precise understanding of the three-dimensional structure and crystalline arrangement, advanced diffraction techniques are employed.
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state conformation and packing of a crystalline compound. researchgate.net For this compound, this technique would provide precise bond lengths, bond angles, and the dihedral angle between the two thiophene rings. The bulky octan-4-yl group is expected to significantly influence the crystal packing, potentially leading to a non-planar conformation of the bithiophene core in the solid state to minimize steric hindrance. The intermolecular interactions, such as van der Waals forces between the alkyl chains, would also be elucidated.
Powder X-ray diffraction (XRD) is used to assess the crystalline order of the material. The resulting diffraction pattern, with its characteristic peaks, can be used to identify the crystalline phases present and to gain information about the unit cell dimensions. For a well-ordered crystalline sample of this compound, the XRD pattern would exhibit sharp, well-defined peaks, indicating a high degree of crystallinity.
Conformational Dynamics and Isomerism in Bithiophene Systems
The conformational landscape of bithiophene derivatives is primarily dictated by the rotation around the single bond connecting the two thiophene rings. This rotation gives rise to various spatial arrangements, with the most stable conformations being a result of the interplay between steric hindrance and electronic effects. In the case of 3,3'-disubstituted bithiophenes, such as this compound, the substituents play a crucial role in defining the molecule's three-dimensional structure and its dynamic behavior.
The two principal planar conformations for bithiophenes are the anti (or transoid) and syn (or cisoid) forms. However, steric repulsion between substituents at the 3 and 3' positions generally prevents the molecule from adopting a fully planar conformation. acs.org Instead, these molecules typically exist in non-planar, twisted (gauche) conformations. Theoretical and experimental studies on related substituted bithiophenes have shown that the energy barrier to rotation around the inter-ring bond is significant, leading to stable, non-planar conformers. acs.orgrsc.org
For instance, ab initio calculations on 3,3'-dimethylthio-2,2'-bithiophene revealed that steric hindrance forces the molecule into a twisted conformation with a dihedral angle of approximately 71.0° for its most stable state. acs.org A second, less stable minimum was found at around 120°. acs.org The energy barrier for rotation to a planar trans conformation was calculated to be 2.3 kcal/mol. acs.org The introduction of an even bulkier substituent, such as the octan-4-yl group in this compound, is expected to further increase this steric strain, favoring a more pronounced twist and a higher rotational energy barrier. The size and branching of the alkyl substituent directly influence the degree of steric hindrance and, consequently, the preferred dihedral angle and conformational stability. nih.govresearchgate.net
Table 1: Calculated Conformational Data for a Model 3,3'-Disubstituted Bithiophene
| Parameter | Value | Comment |
|---|---|---|
| Minimum Energy Conformation (Dihedral Angle) | ~71.0° | Based on calculations for 3,3'-dimethylthio-2,2'-bithiophene, indicating a significantly twisted structure. acs.org |
| Secondary Minimum (Dihedral Angle) | ~120° | Represents another stable, twisted conformation. acs.org |
| Rotational Energy Barrier (vs. planar trans) | ~2.3 kcal/mol | This barrier in the model compound suggests hindered rotation. acs.org The bulkier octan-4-yl group would likely result in a higher barrier. |
The dynamic nature of these systems is also influenced by the environment. In solution, the molecule can explore a range of conformations, while in the solid state, the crystal packing forces may lock the molecule into a single conformation. rsc.org The length of the alkyl chain can also impact intermolecular interactions and the resulting solid-state morphology. nih.gov Longer alkyl chains can act as spacers, potentially disrupting the close packing that might otherwise be favored. nih.gov
Theoretical and Computational Investigations of Electronic Structure
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and properties of complex molecules, offering a favorable balance between accuracy and computational cost. researchgate.net It is widely used to study thiophene-based compounds for applications in organic solar cells and electronics. whiterose.ac.ukmdpi.com
Geometry Optimization and Energetic Landscapes
Before any electronic properties can be accurately calculated, it is essential to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. Geometry optimization is a computational process that finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.netarxiv.org For 2-(Octan-4-yl)-3,3'-bithiophene, the key geometrical parameter is the dihedral angle between the two thiophene (B33073) rings.
The parent 3,3'-bithiophene (B186561) is known to have a non-planar (twisted) conformation in its ground state due to steric hindrance between the hydrogen atoms at the 2 and 2' positions. Introducing a bulky octan-4-yl substituent at the 2-position is expected to significantly influence this landscape. The alkyl group will introduce steric strain, likely leading to a larger dihedral angle between the thiophene rings compared to the unsubstituted molecule. acs.org DFT calculations, using functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., 6-31G(d,p) or def2-TZVP), can precisely predict this angle and the associated rotational energy barriers. researchgate.netrsc.org The flexible octanyl chain itself will have multiple conformers, and DFT can be used to identify the lowest energy arrangement.
Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following data is illustrative, based on typical values for alkyl-substituted bithiophenes, as specific published data for this molecule is unavailable.
| Parameter | Typical Calculated Value |
|---|---|
| Inter-ring Dihedral Angle (C4-C3-C3'-C4') | ~45° - 60° |
| C3-C3' Bond Length | ~1.47 Å |
| C2-N(substituent) Bond Length | ~1.48 Å |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing the electronic properties and reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transport. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). faccts.de
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for optoelectronic materials. acs.org A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. nih.gov For this compound, the π-conjugated system of the bithiophene core will primarily determine the FMOs. The HOMO is expected to be a π-orbital delocalized across the bithiophene backbone, while the LUMO will be a corresponding π*-antibonding orbital. The addition of an electron-donating alkyl group, like the octanyl group, typically raises the energy of the HOMO level more significantly than the LUMO, leading to a slight reduction in the HOMO-LUMO gap compared to the unsubstituted 3,3'-bithiophene. nih.gov
Table 2: Illustrative FMO Energies for this compound Note: The following data is illustrative, based on typical DFT (e.g., B3LYP/6-311G(d,p)) calculations for similar compounds, as specific published data for this molecule is unavailable.
| Parameter | Illustrative Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (E_gap) | 4.60 |
Electronic Density Distribution and Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netepstem.net The MEP surface plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would show the most negative potential localized on the sulfur atoms and the π-system of the thiophene rings, indicating these are the primary sites for interaction with electrophiles. The hydrogen atoms and the region around the alkyl chain would exhibit a positive or near-neutral potential.
Advanced Electronic Structure Calculations (e.g., Coupled Cluster, ADC(2))
While DFT is a workhorse for ground-state properties, more advanced and computationally intensive methods are often required for a highly accurate description of electronic excited states.
Excited State Characterization and Transition Energies
Methods like the Algebraic Diagrammatic Construction scheme to the second order (ADC(2)) and Coupled Cluster (CC) theory provide a more reliable description of excited states, especially where DFT can be less accurate. rsc.orgworktribe.comresearchgate.net These methods are used to calculate vertical excitation energies (the energy required to promote an electron without change in geometry) and oscillator strengths (the probability of a given transition).
For this compound, the lowest energy electronic transitions will be of π → π* character, primarily involving the HOMO-to-LUMO transition. whiterose.ac.uk Advanced calculations like ADC(2) would be employed to accurately predict the absorption spectrum of the molecule. whiterose.ac.uk The results would help to understand how the alkyl substitution affects the energy of the bright excited states, which is crucial for applications in light-emitting or light-absorbing devices. While the lowest energy transition is often dominated by the HOMO-LUMO excitation, these calculations can also reveal the character of higher-energy states and identify any charge-transfer character within the molecule upon excitation. rsc.org
Table 3: Illustrative Calculated Excitation Energies for this compound Note: The following data is illustrative, based on typical ADC(2) or TD-DFT calculations for related molecules, as specific published data for this molecule is unavailable.
| Excited State | Transition Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S1 | ~4.8 | ~0.7 | HOMO -> LUMO |
| S2 | ~5.2 | ~0.1 | HOMO-1 -> LUMO |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wavefunction in terms of the familiar Lewis structures of localized bonds and lone pairs. faccts.deuni-muenchen.de It provides insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. youtube.com
This analysis quantifies delocalization through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with a donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.net For this compound, NBO analysis would reveal strong hyperconjugative interactions corresponding to the delocalization of electrons from the π-bonds of one thiophene ring to the π*-antibonds of the other. This π-delocalization across the C3-C3' bond is the essence of the conjugated system's stability and electronic properties. The analysis can also detail the nature of the C-S bonds and the lone pairs on the sulfur atoms. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of flexible molecules. nih.gov For this compound, the key conformational degree of freedom is the dihedral angle between the two thiophene rings. acs.orgyoutube.comchemistrysteps.com The presence of the bulky octan-4-yl group at the 2-position is expected to create significant steric hindrance, influencing the preferred orientation of the thiophene rings relative to each other. acs.org
Computational Modeling of Electronic Transitions and Spectral Properties
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions and predict the UV-Vis absorption spectra of molecules. diva-portal.orgresearchgate.netwhiterose.ac.uk These calculations provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic behavior of the material. wikipedia.orglibretexts.org
For this compound, TD-DFT calculations could elucidate how the octan-4-yl substituent affects the HOMO-LUMO gap and the nature of the electronic transitions. The alkyl group, being electron-donating, is expected to raise the energy of the HOMO, potentially leading to a red-shift in the absorption spectrum compared to the unsubstituted 3,3'-bithiophene. acs.org The conformational flexibility of the molecule, as determined by MD simulations, would also have a significant impact on the calculated spectral properties, as the degree of π-conjugation is highly dependent on the planarity of the bithiophene core. acs.org
Polymerization Studies and Supramolecular Assembly
Oligomerization and Polymerization Strategies
There are no available studies detailing the electropolymerization of 2-(Octan-4-yl)-3,3'-bithiophene. Research in this area typically focuses on the electrochemical polymerization of thiophene (B33073), 3-alkylthiophenes, and their oligomers like 2,2'-bithiophene. researchgate.net The general mechanism involves the oxidation of the monomer to form a radical cation, which then couples with other monomers or oligomers. jept.de The rate and success of electropolymerization are highly dependent on factors like the monomer's oxidation potential, the solvent, the electrolyte, and the applied potential. researchgate.net Characterization of the resulting polymer films would typically involve techniques like cyclic voltammetry (CV), infrared spectroscopy (IR), and scanning electron microscopy (SEM) jept.de, none of which have been documented for poly(this compound).
While various solution-phase polymerization methods are standard for producing high molecular weight polythiophenes, none have been specifically applied to this compound in published literature. Commonly employed techniques for related molecules include:
Kumada Catalyst-Transfer Polycondensation: Utilizes a nickel catalyst for cross-coupling reactions. nih.govresearcher.life
Stille Coupling: A versatile method using a palladium catalyst to couple organostannane and organohalide monomers.
Direct Heteroarylation Polymerization (DHAP): A more recent C-H activation method that avoids the need for organometallic monomer synthesis.
These methods have been successful in creating high molecular weight poly(3-alkylthiophene)s and other derivatives nih.govnih.gov, but data on monomer reactivity, polymer molecular weight, or polydispersity for poly(this compound) is not available.
Regioregularity, specifically the percentage of Head-to-Tail (HT) couplings, is a critical factor influencing the properties of poly(3-alkylthiophene)s. nih.govrsc.org High HT regioregularity leads to more planar backbones, enhanced π-stacking, and improved electronic properties. Control is typically achieved during synthesis using specific catalysts and reaction conditions, such as the McCullough and Rieke methods or catalyst-transfer polycondensation. nih.govresearchgate.net
For a polymer made from a C2-symmetric monomer like this compound (polymerizing at the 5 and 5' positions), the concept of regioregularity between monomer units is different than for asymmetric 3-substituted thiophenes. However, the synthesis of the 3,3'-disubstituted bithiophene monomer itself requires precise regiochemical control to avoid unwanted isomers. nih.gov There are no studies documenting the synthesis or control of regioregularity for poly(this compound).
Molecular Engineering of Derivatives for Tuned Optoelectronic Characteristics
The nature of alkyl side chains—including their length, branching, and placement—profoundly impacts the conformation, solubility, and solid-state packing of polythiophenes. capes.gov.br Branched side chains, such as the octan-4-yl group, can increase solubility but may also disrupt the planarity and close packing of the polymer backbone, which can affect electronic properties. Studies on related polymers show that even small changes in side-chain structure can significantly alter crystallinity and charge transport. rsc.orgrsc.org However, no specific computational or experimental studies have been published on the conformational preferences or intermolecular interactions resulting from the octan-4-yl side chain on a 3,3'-bithiophene (B186561) core.
A common strategy to tune the optoelectronic properties of conjugated polymers is to introduce electron-donating or electron-withdrawing groups at the peripheral positions of the monomer unit (e.g., the 5 and 5' positions of a 2,2'- or 3,3'-bithiophene). rsc.orgrsc.orgresearchgate.net For example, attaching acceptor units like oxadiazole or dicyanovinyl moieties can lower the LUMO energy level and alter the material's absorption and emission characteristics. rsc.orgmdpi.com Despite the prevalence of this strategy in the field, there is no literature available on the synthesis or characterization of derivatives of this compound functionalized at its peripheral positions.
Supramolecular Self-Assembly and Nanostructure Formation
The supramolecular chemistry of thiophene-based molecules is a burgeoning field of research, driven by their potential applications in organic electronics and materials science. The ability of these compounds to self-assemble into well-defined nanostructures is critical for optimizing their functional properties. While specific studies on the supramolecular behavior of this compound are not extensively documented in publicly available literature, the principles governing its self-assembly can be inferred from studies of analogous 2-alkyl-3,3'-bithiophene and oligothiophene systems. The following sections detail the expected supramolecular self-assembly and nanostructure formation based on these related compounds.
Non-Covalent Interactions Governing Assembly
The self-assembly of thiophene-containing molecules is primarily dictated by a combination of weak, non-covalent interactions. These interactions, though individually modest, collectively drive the formation of stable, ordered supramolecular structures.
Key non-covalent interactions include:
π-π Stacking: The aromatic rings of the bithiophene units are electron-rich and can interact through π-π stacking. This is a dominant force in the assembly of many conjugated systems, leading to the formation of one-dimensional stacks. The extent and geometry of this stacking are influenced by the substitution pattern and the resulting electronic and steric effects.
Hydrogen Bonding: While the parent this compound does not possess strong hydrogen bond donors or acceptors, the introduction of suitable functional groups could enable this interaction, providing directional control over the assembly. In the context of interactions with other molecules, such as solvents or co-formers, hydrogen bonding can play a significant role.
Computational studies, such as those employing the Quantum Theory of Atoms in Molecules (QTAIM), have been instrumental in elucidating the nature and strength of these non-covalent interactions in thiophene clusters. rsc.orgresearchgate.net These studies help in identifying bond critical points and analyzing electron density to quantify the contribution of each type of interaction to the stability of the resulting structures. researchgate.net
Formation of Ordered Aggregates and Architectures
The interplay of the aforementioned non-covalent interactions leads to the formation of various ordered aggregates and nanostructures. For thiophene derivatives, these can range from simple dimers and trimers in solution to more complex, long-range ordered structures in the solid state or in thin films.
The morphology of the resulting nanostructures is highly dependent on factors such as solvent, temperature, and substrate. For instance, studies on substituted oligothiophenes have shown the formation of crystalline thin films with well-defined molecular orientations. rsc.org The alkyl side chains are known to influence the molecular packing, with longer or bulkier chains potentially leading to different crystalline arrangements. The chirality of the octan-4-yl group in this compound is expected to induce chiral aggregation, leading to the formation of helical or other dissymmetric supramolecular structures.
| Type of Aggregate/Architecture | Governing Interactions | Potential Morphology |
| π-Stacked Dimers/Oligomers | π-π stacking, van der Waals forces | Linear or slipped-stack arrangements |
| Crystalline Nanostructures | π-π stacking, van der Waals forces, Dipole-dipole interactions | Nanowires, nanoribbons, thin films |
| Chiral Assemblies | Chirality of substituent, π-π stacking, van der Waals forces | Helical fibers, twisted ribbons |
This table is generated based on principles of supramolecular chemistry and findings for analogous thiophene compounds.
Host-Guest Chemistry with Macrocyclic Receptors
The electron-rich bithiophene core and the hydrophobic alkyl chain of this compound make it a suitable guest for encapsulation by various macrocyclic hosts. This host-guest chemistry can be used to modulate the properties of the bithiophene derivative, such as its solubility, stability, and photophysical behavior. Common macrocyclic receptors for such guest molecules include cyclodextrins and calixarenes. rsc.orgnih.govresearchgate.netnih.govnih.govnih.govrsc.orgcore.ac.uk
Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov The hydrophobic octan-4-yl chain and, to some extent, the bithiophene unit can be encapsulated within the cyclodextrin (B1172386) cavity, driven primarily by hydrophobic interactions. The size of the cyclodextrin (α, β, or γ) will determine the stability and stoichiometry of the inclusion complex. sioc-journal.cn For example, β-cyclodextrin is often a suitable host for aromatic compounds with alkyl substituents. nih.gov The formation of such inclusion complexes can enhance the aqueous solubility of the bithiophene derivative and protect it from environmental degradation.
Calixarenes: These are macrocycles synthesized from phenols and formaldehyde, featuring a hydrophobic cavity. rsc.orgnih.govnih.govrsc.orgcore.ac.uk Calixarenes can encapsulate guest molecules through a combination of hydrophobic and π-π interactions. The bithiophene unit of this compound could be expected to form stable complexes with appropriately sized calixarenes, with the aromatic walls of the host interacting favorably with the thiophene rings of the guest.
| Macrocyclic Host | Primary Driving Force for Complexation | Potential Effects on Guest |
| β-Cyclodextrin | Hydrophobic interactions | Increased aqueous solubility, enhanced stability |
| Calix[n]arenes | Hydrophobic and π-π interactions | Altered photophysical properties, controlled release |
This table presents potential host-guest systems based on the known chemistry of cyclodextrins and calixarenes with similar guest molecules.
Research Applications in Organic Electronics and Advanced Materials
Active Materials in Organic Light-Emitting Diodes (OLEDs)
Electroluminescence Mechanisms
The electroluminescence (EL) of polymers derived from 2-(Octan-4-yl)-3,3'-bithiophene is a key area of research, particularly for their potential use in organic light-emitting diodes (OLEDs). The mechanism of light emission in these devices is a multi-step process. In a typical heterojunction device, a thin film of a polymer based on a structurally similar compound, poly[3-(4-octylphenyl)-2,2'-bithiophene] (PTOPT), is used as the emitting layer. diva-portal.org
The process begins with the injection of charge carriers—holes from the anode and electrons from the cathode—into the organic layers. In a device architecture featuring a PTOPT layer and an electron-transporting layer like 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD), holes are injected into the PTOPT layer and transported to the interface between the two organic materials. diva-portal.org This accumulation of positive charge at the interface enhances the electric field across the PBD layer, facilitating electron injection. diva-portal.org
The recombination of these electrons and holes within the polymer layer leads to the formation of excited states known as excitons. The subsequent radiative decay of these excitons results in the emission of light. The emission spectrum can be complex, sometimes showing contributions from both the polymer and the electron-transporting material. For instance, in a PTOPT/PBD device, red and blue light can be attributed to electroluminescence from the polymer and the PBD layer, respectively, while a green emission peak may arise from transitions at the interface. diva-portal.org
Emission Color Tuning through Molecular Design
The ability to tune the emission color of conjugated polymers is crucial for the development of full-color displays and other optoelectronic applications. For polymers based on this compound, several strategies can be employed to modify their emission color.
Another approach to color tuning is by modifying the side chains of the polymer. The length and nature of the alkyl side chains can influence the interchain packing and the planarity of the polymer backbone. Longer side chains can increase the separation between polymer chains, leading to better exciton (B1674681) confinement and potentially shifting the emission. pkusz.edu.cn For instance, in poly(3-alkylthiophene)s, a four-fold increase in electroluminescence efficiency was observed when the alkyl chain length was increased from C12 to C22. pkusz.edu.cn
The regioregularity of the polymer also plays a significant role. Irregular couplings can cause twisting of the thiophene (B33073) units, leading to a loss of conjugation and a blue-shift in the absorption and luminescence spectra. pkusz.edu.cn Therefore, precise control over the synthesis to achieve high regioregularity is essential for obtaining desired emission colors.
| Strategy | Description | Effect on Emission |
| Copolymerization | Incorporating different light-emitting comonomers into the polymer backbone. | Allows for a wide range of colors (e.g., blue, green, red, white) through energy transfer. researchgate.net |
| Side-Chain Engineering | Modifying the length and chemical nature of the alkyl side chains. | Affects interchain interactions and exciton confinement, leading to shifts in emission wavelength and efficiency. pkusz.edu.cn |
| Control of Regioregularity | Ensuring a high degree of head-to-tail linkages during polymerization. | Prevents loss of conjugation and blue-shifts in emission, leading to more predictable and controlled colors. pkusz.edu.cn |
Application in Chemical Sensing Platforms (Non-Biological)
While specific studies on the use of this compound in non-biological chemical sensing are not widely reported, the inherent properties of thiophene-based polymers make them promising candidates for such applications. The delocalized π-electron system of the conjugated backbone is sensitive to changes in its local environment.
The introduction of specific functional groups onto the thiophene rings can impart selectivity towards certain analytes. The binding of an analyte to these functional groups can induce changes in the polymer's conformation, leading to detectable changes in its optical or electronic properties, such as absorption, fluorescence, or conductivity.
For example, the fluorescence of thiophene-based materials can be quenched or enhanced upon interaction with electron-donating or electron-withdrawing analytes. This principle forms the basis of fluorescent chemosensors.
Development of Conjugated Polymers with Tailored Characteristics
The versatility of this compound as a monomer allows for the synthesis of conjugated polymers with characteristics specifically tailored for various applications in organic electronics.
A significant challenge in the field of conjugated polymers is their often poor solubility, which hinders their processing into the thin films required for electronic devices. The inclusion of the octan-4-yl side chain in this compound is a key design feature to address this issue. The long, branched alkyl chain disrupts the strong interchain interactions that can lead to insolubility, thereby enhancing the polymer's solubility in common organic solvents.
This improved solubility allows for the use of solution-based processing techniques like spin-coating and printing, which are essential for the large-area and low-cost fabrication of organic electronic devices. The choice of solvent and processing conditions can also be used to influence the final properties of the thin film. mdpi.com
For polymers derived from this compound, the chiral octan-4-yl side chain can influence the self-assembly of the polymer chains in the solid state. The use of specific processing techniques can further control the thin film morphology. For instance, thermal annealing or solvent vapor annealing can be used to promote the formation of more ordered, crystalline domains within the film. nih.gov
The choice of solvent can also have a profound effect on the resulting film morphology. A "good" solvent will keep the polymer chains in a more coiled conformation, while a "poor" solvent can induce aggregation and the formation of more ordered structures even in solution, which can then be transferred to the thin film. acs.org
| Parameter | Influence on Thin Film Properties |
| Solvent Choice | Affects polymer chain conformation in solution and subsequent film morphology. acs.org |
| Annealing (Thermal/Solvent) | Promotes molecular rearrangement and the formation of more ordered, crystalline domains. nih.gov |
| Deposition Technique | Methods like spin-coating and drop-casting can lead to different degrees of molecular orientation and film uniformity. |
Chiroptical Studies in π-Conjugated Films
The presence of the chiral octan-4-yl group in this compound introduces chirality into the system, which can lead to interesting chiroptical properties in the resulting polymers and their thin films. Chiroptical techniques, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are powerful tools for probing the helical arrangement of polymer chains and their supramolecular structures in the solid state. acs.org
In thin films, the chiroptical response is not only dependent on the molecular chirality but also on the macroscopic anisotropy of the film. acs.org The way in which the chiral polymer chains pack and orient themselves on a substrate can give rise to complex CD and CPL signals.
Studies on similar chiral polythiophenes have shown that both solvent choice and thermal annealing can significantly impact the chiroptical properties of the thin films. acs.org For example, slow evaporation of a solvent can lead to the formation of highly ordered, chiral aggregates with intense CD signals. acs.org These chiroptical properties are of great interest for applications in areas such as chiral sensing, spintronics, and the development of displays with circularly polarized emission.
Advanced Characterization for Performance Analysis
Spectroelectrochemical Methods for Doping Effects
Spectroelectrochemistry is a powerful analytical tool that provides real-time monitoring of the changes in the electronic absorption spectra of a material as a function of an applied electrochemical potential. This is particularly crucial for understanding the doping process in conjugated polymers and oligomers like 2-(Octan-4-yl)-3,3'-bithiophene. Doping, which involves the removal (oxidation or p-doping) or addition (reduction or n-doping) of electrons, introduces charge carriers (polarons and bipolarons) into the conjugated system, thereby altering its electronic and optical properties.
In a typical spectroelectrochemical setup, a thin film of the material is deposited onto a transparent conducting electrode (e.g., indium tin oxide or ITO-coated glass) which serves as the working electrode in an electrochemical cell. By systematically varying the applied potential and simultaneously recording the UV-Vis-NIR absorption spectrum, the formation and evolution of charge carriers can be observed.
For thiophene-based materials, the neutral form typically exhibits a strong π-π* transition in the visible region. Upon electrochemical oxidation, this absorption band is bleached, and new absorption bands appear at lower energies (in the near-infrared region), which are characteristic of the formation of polarons (radical cations) and subsequently bipolarons (dications). researchgate.net The spectroelectrochemical analysis of a regioregular poly(3-octylthiophene), a related polymer, demonstrates this two-step doping process where polarons are first created and then recombine to form bipolarons at higher potentials. researchgate.net Similar behavior would be anticipated for this compound.
Raman spectroelectrochemistry can provide complementary information by probing the vibrational modes of the molecule. Changes in the Raman spectra during doping can be correlated with the structural transformations of the thiophene (B33073) rings from an aromatic to a quinoidal form, which is associated with the presence of charge carriers. researchgate.net
Table 1: Spectroelectrochemical Data for a Representative Polythiophene Film This table illustrates the typical changes in absorption maxima observed during the electrochemical p-doping of a polythiophene film, which would be analogous to the expected behavior of this compound.
| Doping State | Applied Potential (vs. Ag/AgCl) | Absorption Maximum (λmax) | Species |
| Neutral | 0.0 V | ~520 nm | π-π* transition |
| Lightly Doped | +0.4 V | ~800 nm, ~1500 nm | Polaron bands |
| Heavily Doped | +0.8 V | ~1200 nm | Bipolaron band |
Microscopic Techniques for Morphology (e.g., SEM, AFM)
The morphology of the active layer in an organic electronic device significantly influences its performance. The arrangement and packing of the molecules affect charge transport and can create or hinder pathways for charge carriers to move through the material. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are two indispensable techniques for characterizing the surface morphology of thin films of materials like this compound.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. In SEM, a focused beam of electrons is scanned across the sample, and the interaction of the electrons with the surface generates various signals that can be used to form an image. For a film of this compound, SEM can reveal information about the film's uniformity, the presence of cracks or pinholes, and the large-scale crystalline features or domains.
Atomic Force Microscopy (AFM) offers even higher resolution, capable of imaging surfaces at the nanometer scale. researchgate.net An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to the forces between the tip and the sample are used to create a three-dimensional topographic map of the surface. AFM can visualize the nanoscale morphology, including the size and distribution of crystalline grains, the degree of phase separation in blend films (e.g., with a fullerene acceptor in a solar cell), and the surface roughness. For instance, in studies of polyolefin materials, AFM has been crucial in determining surface roughness and observing the state of component mixing and phase separation. researchgate.net
The morphology of thiophene-based polymer films is known to be highly dependent on processing conditions such as the choice of solvent, annealing temperature, and the use of solvent additives. nycu.edu.tw For this compound, AFM could be used to optimize these conditions to achieve a morphology that favors efficient charge transport, such as a high degree of crystallinity and interconnected domains.
Table 2: Morphological Parameters of a Thiophene-Based Polymer Film as a Function of Processing Conditions (Hypothetical Data) This table illustrates how AFM could be used to quantify the effect of processing on the morphology of a this compound film.
| Processing Condition | Average Grain Size (nm) | Surface Roughness (RMS, nm) |
| As-spun from Chloroform | 50 | 1.2 |
| Annealed at 120 °C | 150 | 0.8 |
| Spun from Chlorobenzene | 80 | 1.0 |
| With 1,8-Diiodooctane additive | 200 | 0.6 |
Photoelectrochemical Studies
Photoelectrochemical studies investigate the generation of electrical current or potential in response to light irradiation. These studies are fundamental for assessing the potential of a material for use in optoelectronic devices such as photodetectors and solar cells. For a material like this compound, photoelectrochemical measurements would involve fabricating a device, typically with the bithiophene derivative as the active layer, and measuring its photocurrent action spectrum.
The photocurrent action spectrum, also known as the Incident-Photon-to-Current-Conversion-Efficiency (IPCE) spectrum, measures the ratio of the number of charge carriers collected to the number of incident photons at each wavelength. The shape of the IPCE spectrum often follows the absorption spectrum of the active material, indicating that the absorbed photons are responsible for generating the photocurrent.
In a typical organic photovoltaic device, the photoactive layer is a blend of an electron donor and an electron acceptor. If this compound were used as the donor, it would be blended with an acceptor material like a fullerene derivative. Upon photoexcitation, excitons (bound electron-hole pairs) are generated in the donor material. For a photocurrent to be produced, these excitons must diffuse to the donor-acceptor interface and dissociate into free charge carriers (electrons and holes), which are then transported to and collected at the respective electrodes.
Studies on related polythiophene/fullerene blend films have shown that the efficiency of photocurrent generation is highly dependent on the film's nanomorphology and the ability of the polymer to organize into ordered domains, which facilitates charge separation and transport. mdpi.com Femtosecond transient absorption spectroscopy is a powerful technique to study the dynamics of photoinduced charge transfer in these systems, and it has been used to demonstrate the formation of bithiophene radical cations via hole transfer from CdS nanocrystals. researchgate.netnih.gov
Table 3: Key Photoelectrochemical Parameters for a Hypothetical this compound-Based Solar Cell
| Parameter | Value | Description |
| Open-Circuit Voltage (VOC) | 0.6 V | The maximum voltage from the solar cell at zero current. |
| Short-Circuit Current (JSC) | 10 mA/cm2 | The current through the solar cell when the voltage is zero. |
| Fill Factor (FF) | 65% | A measure of the "squareness" of the J-V curve. |
| Power Conversion Efficiency (PCE) | 3.9% | The overall efficiency of converting light energy to electrical energy. |
Impedance Spectroscopy for Charge Transport Phenomena
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and their interfaces with electrodes. youtube.com By applying a small amplitude AC potential or current over a wide range of frequencies, the impedance of the system can be measured. The resulting data is often presented as a Nyquist plot (imaginary part of impedance vs. the real part), which can be modeled with an equivalent electrical circuit to extract valuable information about the different processes occurring within the device, such as charge transfer resistance, double-layer capacitance, and diffusion processes.
For this compound, EIS would be a critical tool for characterizing charge transport within a thin film device. The charge transfer resistance (Rct) at the electrode-material interface and the bulk resistance of the material are key parameters that govern device performance. A lower charge transfer resistance indicates more efficient injection of charge from the electrode into the material, while a lower bulk resistance signifies better charge transport through the film.
In the context of organic electronics, the Nyquist plot often shows a semicircle at high frequencies, corresponding to the charge transfer resistance and capacitance at the interface, followed by a straight line at low frequencies, which is characteristic of diffusion-limited processes (the Warburg impedance). nycu.edu.tw Studies on copolymers of bithiophene have shown that the Nyquist plots can be used to characterize the charge transfer and diffusion processes within the polymer film. nycu.edu.tw Furthermore, EIS can be used to study the effects of doping on the conductivity of the material and to investigate degradation mechanisms in devices.
Table 4: Equivalent Circuit Parameters from a Hypothetical EIS Measurement of a this compound Device
| Parameter | Symbol | Value | Description |
| Solution Resistance | Rs | 10 Ω | The resistance of the electrolyte or contact resistance. |
| Charge Transfer Resistance | Rct | 500 Ω | Resistance to charge transfer at the electrode/material interface. |
| Double Layer Capacitance | Cdl | 10 nF | Capacitance of the electrical double layer at the interface. |
| Warburg Impedance | ZW | - | Related to the diffusion of charge carriers in the bulk material. |
Future Research Directions and Unaddressed Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency
Without any established synthetic pathway for 2-(Octan-4-yl)-3,3'-bithiophene, a discussion on enhancing its efficiency is not feasible. Research would first need to establish a viable synthesis, likely exploring common cross-coupling reactions such as Suzuki or Stille coupling, before optimization studies could be undertaken.
Exploration of New Derivatization Strategies for Multipurpose Functionality
The potential for derivatization of this compound is unknown. The octan-4-yl substituent itself is a point of functionalization, but without understanding the compound's core properties, the goals of further derivatization remain undefined.
Advanced Computational Modeling for Predictive Material Design
Computational modeling is a powerful tool for predicting the properties of new materials. However, these models rely on foundational experimental data for validation. In the absence of any data for this compound, computational studies would be unverified theoretical exercises.
Integration into Emerging Organic Electronic Architectures
While other poly- and oligothiophenes are key components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the suitability of this compound for these applications is entirely unknown. Its electronic properties, processability, and stability would all need to be determined experimentally.
Fundamental Understanding of Structure-Function Relationships in Complex Systems
A deep understanding of how the specific placement of the octan-4-yl group on the 3,3'-bithiophene (B186561) core influences its electronic and physical properties is a critical research question that remains unanswered. This is a fundamental step that must be taken before more complex systems can be designed.
Q & A
Basic Research Questions
Q. What are the critical factors in synthesizing 2-(Octan-4-yl)-3,3'-bithiophene, and how does solvent choice impact bromination efficiency?
- Methodological Answer : The synthesis of brominated bithiophene precursors (e.g., 3,3’-bithiophene derivatives) requires careful solvent selection. For instance, bromination in carbon disulfide (CS₂) yields hexabrominated derivatives in high purity, whereas solvents like CCl₄ or CHCl₃ produce only tetrabrominated byproducts . Optimization involves reflux conditions, stoichiometric control, and avoiding competing side reactions. Post-synthesis purification steps (e.g., column chromatography) are critical for isolating the desired alkyl-substituted bithiophene .
Q. How can structural characterization techniques verify the regiochemistry of 3,3'-bithiophene derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and X-ray crystallography are essential for confirming substitution patterns. For example, crystal data for 2,2′-(3,3′-dihexyl-bithiophene) derivatives reveal bond lengths and dihedral angles critical for assessing electronic conjugation . Mass spectrometry (HRMS) further validates molecular weights and halogenation states .
Q. What in vitro assays are suitable for preliminary evaluation of anti-inflammatory activity in 3,3'-bithiophene derivatives?
- Methodological Answer : LPS-stimulated RAW 264.7 macrophage assays measure nitrite production as a marker of anti-inflammatory activity. Compounds like 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (IC₅₀ ~10 µM) show efficacy by inhibiting pro-inflammatory cytokines . Dose-response curves and cytotoxicity assays (e.g., MTT) ensure therapeutic windows are established .
Advanced Research Questions
Q. How do computational methods reconcile discrepancies in experimental thermochemical data for 3,3'-bithiophene derivatives?
- Methodological Answer : G3(MP2)//B3LYP calculations predict enthalpies of formation (±5 kJ/mol accuracy) and bond dissociation energies (BDEs) for thienyl radicals. Homodesmotic reactions correct for systematic errors in experimental combustion calorimetry data, resolving contradictions in stability trends between 2,2'-, 3,3'-, and 2,3'-bithiophenes .
Q. What strategies mitigate phase separation in 3,3'-bithiophene-based polymer donors for non-fullerene organic solar cells (OSCs)?
- Methodological Answer : Side-chain engineering (e.g., alkyl/alkoxy groups) and copolymer design (e.g., PDTBDT-T-Cl) enhance miscibility with acceptors like ITIC. Grazing-incidence X-ray scattering (GIWAXS) optimizes crystallinity, while density functional theory (DFT) models HOMO-LUMO alignment to minimize energy losses (~0.3 eV) .
Q. Why do certain 3,3'-bithiophene derivatives exhibit conflicting reactivity in cross-coupling reactions?
- Methodological Answer : Steric hindrance from the octan-4-yl group and electronic effects (e.g., electron-rich thiophene rings) influence Suzuki-Miyaura coupling yields. Kinetic studies using in situ IR spectroscopy reveal that bulky ligands (e.g., SPhos) improve turnover rates by reducing aggregation .
Q. How do substitution patterns (e.g., alkoxy vs. alkyl groups) modulate charge transport in 3,3'-bithiophene-based organic thermoelectrics?
- Methodological Answer : Solution doping with F4TCNQ increases electrical conductivity (σ > 100 S/cm) in diketopyrrolopyrrole-bithiophene copolymers. Ultraviolet photoelectron spectroscopy (UPS) correlates ionization potentials with dopant concentration, while atomic force microscopy (AFM) maps morphological changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
